Cas no 2171867-53-9 (6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol)

6-Bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol is a fluorinated and brominated indane derivative with a hydroxyl group at the 2-position, making it a versatile intermediate in organic synthesis. Its unique structure, featuring both halogen substituents and a hydroxyl functional group, enables selective modifications for pharmaceutical and agrochemical applications. The bromo and fluoro groups enhance reactivity in cross-coupling reactions, while the hydroxyl group allows further derivatization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its ability to modulate electronic and steric properties. High purity and stability ensure consistent performance in synthetic workflows.
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol structure
2171867-53-9 structure
Product name:6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol
CAS No:2171867-53-9
MF:C9H8BrFO
MW:231.061625480652
CID:6244452
PubChem ID:165588207

6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol
    • 2171867-53-9
    • EN300-1613759
    • Inchi: 1S/C9H8BrFO/c10-6-1-5-2-7(12)4-8(5)9(11)3-6/h1,3,7,12H,2,4H2
    • InChI Key: HKWVFJVKKAHWMN-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C2=C(C=1)CC(C2)O)F

Computed Properties

  • Exact Mass: 229.97426g/mol
  • Monoisotopic Mass: 229.97426g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 2.4

6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1613759-5.0g
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol
2171867-53-9
5g
$5387.0 2023-06-04
Enamine
EN300-1613759-1000mg
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol
2171867-53-9
1000mg
$1857.0 2023-09-23
Enamine
EN300-1613759-2500mg
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol
2171867-53-9
2500mg
$3641.0 2023-09-23
Enamine
EN300-1613759-10.0g
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol
2171867-53-9
10g
$7988.0 2023-06-04
Enamine
EN300-1613759-0.5g
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol
2171867-53-9
0.5g
$1783.0 2023-06-04
Enamine
EN300-1613759-50mg
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol
2171867-53-9
50mg
$1560.0 2023-09-23
Enamine
EN300-1613759-100mg
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol
2171867-53-9
100mg
$1635.0 2023-09-23
Enamine
EN300-1613759-10000mg
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol
2171867-53-9
10000mg
$7988.0 2023-09-23
Enamine
EN300-1613759-250mg
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol
2171867-53-9
250mg
$1708.0 2023-09-23
Enamine
EN300-1613759-0.05g
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol
2171867-53-9
0.05g
$1560.0 2023-06-04

Additional information on 6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol

6-Bromo-4-Fluoro-2,3-Dihydro-1H-Inden-2-ol (CAS No. 2171867-53-9): An Emerging Compound in Pharmaceutical Research

6-Bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol (CAS No. 2171867-53-9) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of indanols, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.

The chemical structure of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol is characterized by a bromine atom at the 6-position and a fluorine atom at the 4-position of the indanone ring. These substitutions significantly influence the compound's physicochemical properties and biological activity. The presence of bromine and fluorine atoms enhances the lipophilicity and metabolic stability of the molecule, making it a promising candidate for drug development.

Recent studies have explored the potential of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound exhibits neuroprotective effects by inhibiting oxidative stress and reducing neuroinflammation. These findings suggest that 6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol could be a valuable therapeutic agent for managing these debilitating conditions.

In addition to its neuroprotective properties, 6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol has also been investigated for its anti-inflammatory and analgesic effects. Preclinical studies have demonstrated that this compound can effectively reduce inflammation and pain in animal models of arthritis and neuropathic pain. The mechanism of action involves the modulation of inflammatory cytokines and the inhibition of pain signaling pathways.

The pharmacokinetic profile of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Results from these studies indicate that the compound has favorable pharmacokinetic parameters, including good oral bioavailability and a long half-life. These characteristics make it suitable for chronic administration in clinical settings.

To further evaluate the safety and efficacy of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol, several clinical trials are currently underway. Phase I trials have shown that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses. Phase II trials are being conducted to assess its efficacy in specific patient populations, such as those with neurodegenerative diseases and chronic pain conditions.

The potential applications of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol extend beyond its primary therapeutic uses. Ongoing research is exploring its role as a lead compound for developing new drugs with enhanced potency and selectivity. Scientists are also investigating its use as a research tool to study biological processes related to neurodegeneration and inflammation.

In conclusion, 6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol (CAS No. 2171867--53-9) represents an exciting advancement in pharmaceutical research. Its unique chemical structure and diverse biological activities make it a promising candidate for developing new treatments for neurodegenerative diseases, chronic pain, and other inflammatory conditions. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing medical science and improving patient outcomes.

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